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Compound of Interest

Compound Name: I-CBP112

Cat. No.: B608045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Chromatin

Immunoprecipitation (ChIP) experiments to study the effects of I-CBP112, a potent and

selective inhibitor of the CBP/p300 bromodomains. I-CBP112 has been shown to modulate

histone acetylation and gene expression, making ChIP a critical technique for elucidating its

mechanism of action in various cellular contexts, including cancer biology.

Introduction to I-CBP112 and its Mechanism of
Action
I-CBP112 is a chemical probe that competitively inhibits the acetyl-lysine binding

bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding

protein (CBP), and p300.[1][2] These coactivators play a crucial role in regulating gene

transcription by acetylating histones and other proteins, leading to a more open chromatin

structure.[3]

Interestingly, while I-CBP112 inhibits the "reader" function of the bromodomain, it has been

observed to allosterically enhance the "writer" HAT activity of CBP/p300 on nucleosomal

substrates.[4][5] This dual effect can lead to complex downstream consequences on gene

expression. For instance, I-CBP112 treatment has been shown to enhance acetylation at

specific histone sites like H3K18 and H3K23.[1][6] In some cancer cell lines, I-CBP112
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treatment leads to the repression of key genes, such as those encoding ATP-binding cassette

(ABC) transporters, which are involved in multidrug resistance.[7][8][9] This repression is

associated with a decrease in the transcription-promoting histone mark H3K4me3 and the

recruitment of the lysine-specific demethylase 1 (LSD1) to gene promoters.[7][8]

The study of these chromatin alterations is paramount for understanding the therapeutic

potential of I-CBP112 and for the development of novel anticancer strategies. ChIP, followed by

quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), is the gold-standard technique for

investigating these molecular events.

Quantitative Data Summary
The following tables summarize the quantitative effects of I-CBP112 on histone modifications

and gene expression as reported in the literature. This data provides a reference for expected

outcomes in similar experimental setups.

Table 1: Effect of I-CBP112 on Histone Modifications at Specific Gene Promoters

Cell Line
Gene
Promoter

Histone
Modificati
on

Fold
Change
vs.
Control

I-CBP112
Concentr
ation

Treatmen
t Duration

Referenc
e

MDA-MB-

231
ABCC1 H3K4me3 Decrease 10 µM 72 h [7]

MDA-MB-

231
ABCC10 H3K4me3 Decrease 10 µM 72 h [7]

Leukemic

cells

Not

specified
H3K18ac

~3-fold

increase

Not

specified

Not

specified
[1]

Leukemic

cells

Not

specified
H3K23ac Increase

Not

specified

Not

specified
[1]

Table 2: Effect of I-CBP112 on Gene Expression
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Cell Line Gene
Change in
mRNA
Expression

I-CBP112
Concentrati
on

Treatment
Duration

Reference

MDA-MB-231 ABCC1 Decrease 10 µM 72 h [7]

MDA-MB-231 ABCC3 Decrease 10 µM 72 h [7]

MDA-MB-231 ABCC4 Decrease 10 µM 72 h [7]

MDA-MB-231 ABCC5 Decrease 10 µM 72 h [7]

MDA-MB-231 ABCC10 Decrease 10 µM 72 h [7]

KASUMI-1 Various
Predominantl

y repression
3 µM 4 days [2]

MOLM13 Various
Predominantl

y repression
3 µM 4 days [2]

SEM Various
Predominantl

y repression
3 µM 4 days [2]

Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cultured cells

treated with I-CBP112.

Protocol: Chromatin Immunoprecipitation (ChIP) after I-
CBP112 Treatment
Materials:

Cell culture medium

I-CBP112 (or other CBP/p300 inhibitor)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)
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Formaldehyde (37%)

Glycine (2.5 M)

Cell lysis buffer

Nuclei lysis buffer

Chromatin shearing buffer

Sonicator

ChIP dilution buffer

Protease inhibitors

ChIP-validated antibody against the protein of interest (e.g., H3K18ac, H3K4me3, LSD1,

CBP/p300)

Normal IgG (negative control)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

TE buffer

Elution buffer

RNase A

Proteinase K

DNA purification kit

qPCR machine and reagents

Procedure:
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1. Cell Culture and I-CBP112 Treatment: a. Plate cells at an appropriate density to reach 70-

80% confluency at the time of harvesting. b. Treat cells with the desired concentration of I-
CBP112 or vehicle (DMSO) for the specified duration (e.g., 10 µM for 72 hours).

2. Cross-linking: a. Add formaldehyde directly to the culture medium to a final concentration of

1%. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-

linking reaction by adding glycine to a final concentration of 125 mM. d. Incubate for 5 minutes

at room temperature.

3. Cell Harvesting and Lysis: a. Wash cells twice with ice-cold PBS. b. Scrape cells into ice-cold

PBS containing protease inhibitors and pellet by centrifugation. c. Resuspend the cell pellet in

cell lysis buffer and incubate on ice. d. Pellet the nuclei by centrifugation and resuspend in

nuclei lysis buffer.

4. Chromatin Shearing: a. Shear the chromatin by sonication to obtain DNA fragments of 200-

1000 bp. The optimal sonication conditions should be empirically determined for each cell type

and instrument. b. Centrifuge to pellet cell debris and transfer the supernatant (chromatin) to a

new tube.

5. Immunoprecipitation: a. Dilute the chromatin with ChIP dilution buffer. b. Save a small aliquot

of the diluted chromatin as the "input" control. c. Pre-clear the chromatin with Protein A/G

magnetic beads. d. Add the ChIP-validated antibody or normal IgG to the pre-cleared

chromatin and incubate overnight at 4°C with rotation. e. Add Protein A/G magnetic beads to

capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.

6. Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform

sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove

non-specifically bound proteins.

7. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the

beads using elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C

for several hours or overnight. Also, process the input sample in the same way.

8. DNA Purification: a. Treat the samples with RNase A and then with Proteinase K to remove

RNA and protein. b. Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
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9. Analysis: a. Quantify the purified DNA. b. Analyze the enrichment of specific DNA sequences

by qPCR using primers for target gene promoters or other regions of interest. c. Alternatively,

prepare libraries for high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Visualizations
The following diagrams illustrate the proposed signaling pathway of I-CBP112 and the

experimental workflow for a typical ChIP experiment.
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Caption: Proposed signaling pathway of I-CBP112 leading to gene repression.
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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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